molecular formula C20H21N3O3S2 B2942342 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 886922-98-1

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B2942342
CAS No.: 886922-98-1
M. Wt: 415.53
InChI Key: SGFUKCNLAKYDQX-UHFFFAOYSA-N
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Description

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step procedures One common method includes the coupling of 2-aminothiophenol with an appropriate benzoyl chloride derivative under basic conditions to form the benzothiazole coreThe ethanesulfonyl group is then introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. As a dopamine and serotonin antagonist, it binds to the respective receptors in the brain, inhibiting their activity and thereby exerting its antipsychotic effects. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar structural features but different functional groups.

    2-arylbenzothiazole: A class of compounds with varying aryl groups attached to the benzothiazole core.

Uniqueness

2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility and reactivity, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-2-28(25,26)18-10-6-3-7-15(18)19(24)22-11-13-23(14-12-22)20-21-16-8-4-5-9-17(16)27-20/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFUKCNLAKYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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